molecular formula C6H14ClO4P B14710113 Diethyl [(chloromethoxy)methyl]phosphonate CAS No. 24600-04-2

Diethyl [(chloromethoxy)methyl]phosphonate

Cat. No.: B14710113
CAS No.: 24600-04-2
M. Wt: 216.60 g/mol
InChI Key: NCWNQOCBXUBOLP-UHFFFAOYSA-N
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Description

Diethyl [(chloromethoxy)methyl]phosphonate is an organophosphorus compound with the molecular formula C5H12ClO3P. It is a clear, colorless to light yellow liquid that is primarily used as a reactant in various chemical reactions. This compound is known for its versatility in organic synthesis and its role in the preparation of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [(chloromethoxy)methyl]phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with chloromethyl methyl ether in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloromethyl group by the phosphite .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors has also been explored to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(chloromethoxy)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Produces various substituted phosphonates.

    Oxidation: Yields phosphonic acids.

    Reduction: Forms phosphine derivatives.

Mechanism of Action

The mechanism of action of diethyl [(chloromethoxy)methyl]phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The chloromethyl group can be readily substituted by other nucleophiles, making it a versatile intermediate in organic synthesis. The phosphonate group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [(chloromethoxy)methyl]phosphonate is unique due to its chloromethoxy group, which provides distinct reactivity compared to other similar compounds. This unique functional group allows for selective reactions and the formation of diverse products, making it a valuable compound in organic synthesis .

Properties

CAS No.

24600-04-2

Molecular Formula

C6H14ClO4P

Molecular Weight

216.60 g/mol

IUPAC Name

1-[chloromethoxymethyl(ethoxy)phosphoryl]oxyethane

InChI

InChI=1S/C6H14ClO4P/c1-3-10-12(8,11-4-2)6-9-5-7/h3-6H2,1-2H3

InChI Key

NCWNQOCBXUBOLP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(COCCl)OCC

Origin of Product

United States

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